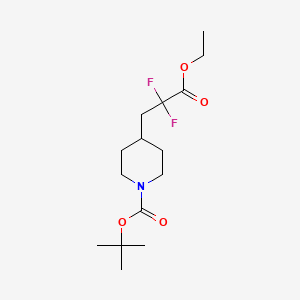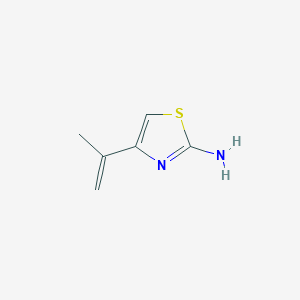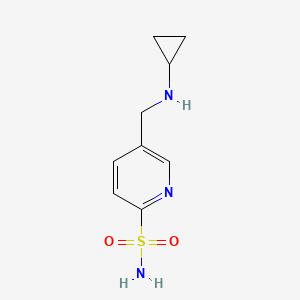
5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H13N3O2S and a molecular weight of 227.28 g/mol This compound features a pyridine ring substituted with a sulfonamide group at the 2-position and a cyclopropylamino methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Cyclopropylamino Methyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the cyclopropylamino methyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-((Cyclopropylamino)methyl)pyridine-3-sulfonamide: Similar structure but with the sulfonamide group at the 3-position.
5-((Cyclopropylamino)methyl)pyridine-4-sulfonamide: Similar structure but with the sulfonamide group at the 4-position.
5-((Cyclopropylamino)methyl)pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
Uniqueness
The unique combination of the sulfonamide group at the 2-position and the cyclopropylamino methyl group at the 5-position gives 5-((Cyclopropylamino)methyl)pyridine-2-sulfonamide distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H13N3O2S |
|---|---|
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
5-[(cyclopropylamino)methyl]pyridine-2-sulfonamide |
InChI |
InChI=1S/C9H13N3O2S/c10-15(13,14)9-4-1-7(6-12-9)5-11-8-2-3-8/h1,4,6,8,11H,2-3,5H2,(H2,10,13,14) |
Clave InChI |
QRWDVBXRAWCPDP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCC2=CN=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


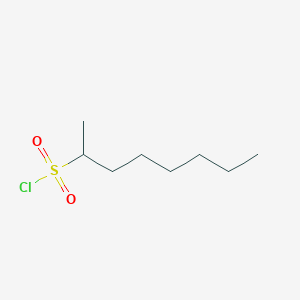
![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride](/img/structure/B13571042.png)
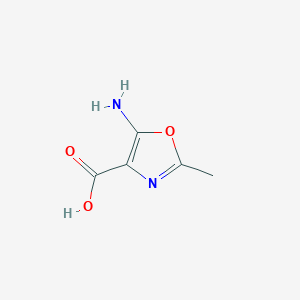
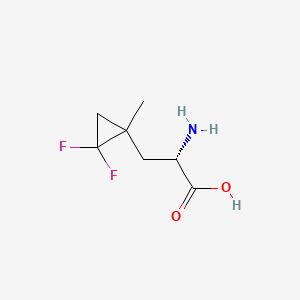

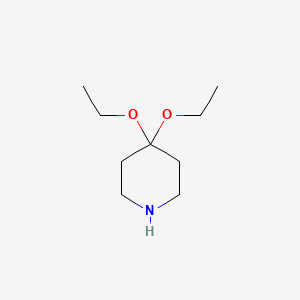
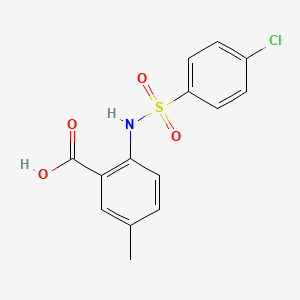
![rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13571069.png)

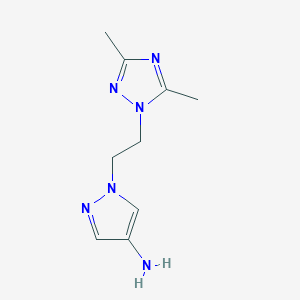

![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
